

Spectroscopic Data and Analysis of (R)-(+)-2-Chloropropionic Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-(+)-2-Chloropropionic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-(+)-2-Chloropropionic acid**, a chiral building block of significant interest in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **(R)-(+)-2-Chloropropionic acid** is summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
12.0	Singlet (broad)	-	1H	-COOH
4.40	Quartet	6.7	1H	-CH(Cl)-
1.66	Doublet	6.7	3H	-CH ₃

Solvent: CDCl₃

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
176.0	Quaternary	-COOH
52.0	Methine	-CH(Cl)-
20.9	Methyl	-CH ₃

Solvent: CDCl_3 [\[1\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Description of Absorption	Functional Group
2500-3300	Broad	O-H stretch (Carboxylic acid)
1710-1760	Strong	C=O stretch (Carboxylic acid)

Technique: Neat or Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry Data

m/z	Interpretation
108/110	Molecular ion peak $[\text{M}]^+$ (showing isotopic pattern for Chlorine)
63	$[\text{M}-\text{COOH}]^+$
45	$[\text{COOH}]^+$

Technique: Typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are provided in this section. These protocols are based on standard laboratory practices for the analysis of small, chiral organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** A solution of **(R)-(+)-2-Chloropropionic acid** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** A standard NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.
- **^1H NMR Acquisition:**
 - The spectrometer is tuned to the proton frequency.
 - A sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.
 - The data is processed using an appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
- **^{13}C NMR Acquisition:**
 - The spectrometer is tuned to the carbon frequency.
 - Proton decoupling is applied to simplify the spectrum to single lines for each carbon environment.
 - A larger number of scans (typically 128 or more) are required due to the lower natural abundance of ^{13}C .
 - The data is processed similarly to the ^1H NMR data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Neat):
 - A drop of liquid **(R)-(+)-2-Chloropropionic acid** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Alternatively, for a transmission spectrum, a thin film of the liquid is pressed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal or salt plates is recorded.
 - The sample is then scanned over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction (GC-MS):
 - A dilute solution of **(R)-(+)-2-Chloropropionic acid** in a volatile organic solvent (e.g., dichloromethane or ether) is prepared.
 - A small volume (e.g., 1 μL) of the solution is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
 - The GC separates the compound from the solvent and any impurities.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are

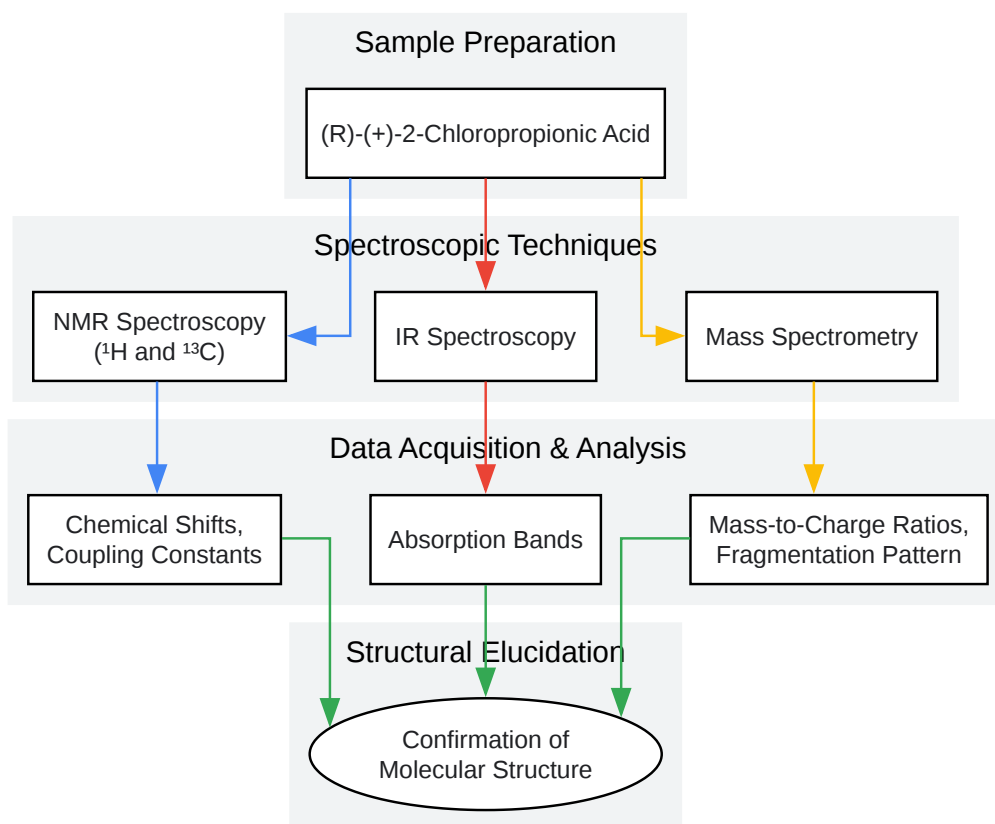
bombarded with a high-energy electron beam (typically 70 eV).

- **Mass Analysis:** The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection and Data Analysis:** The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a chemical compound like **(R)-(+)-2-Chloropropionic acid** is depicted in the following diagram.

Spectroscopic Analysis Workflow for (R)-(+)-2-Chloropropionic Acid



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